N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonyl group at position 4. The sulfonyl group is linked to an azetidin-3-yl ring, which is further functionalized with a prop-2-enamide moiety. The prop-2-enamide group introduces an α,β-unsaturated system, which may enhance electrophilic reactivity or serve as a Michael acceptor in biological systems .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-2-14(17)15-10-8-16(9-10)22(18,19)11-3-4-12-13(7-11)21-6-5-20-12/h2-4,7,10H,1,5-6,8-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZHRWFILQLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxine.
Introduction of the Sulfonyl Group: The benzodioxine derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as sodium carbonate to introduce the sulfonyl group.
Formation of the Azetidine Ring: The sulfonylated benzodioxine is further reacted with azetidine-3-amine under appropriate conditions to form the azetidine ring.
Addition of the Propenamide Moiety: Finally, the azetidine derivative is reacted with acryloyl chloride to introduce the propenamide group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide can undergo various types of chemical reactions:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The propenamide moiety can be reduced to form the corresponding amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a series of reactions involving 2,3-dihydrobenzo[1,4]-dioxin derivatives and azetidine moieties. The general synthetic pathway includes:
- Formation of the benzodioxine sulfonamide : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides forms the sulfonamide precursor.
- Azetidine formation : Subsequent reactions with appropriate bromo derivatives lead to the formation of azetidine structures.
- Final modification : The introduction of the prop-2-enamide group completes the synthesis.
The chemical structure can be represented as follows:
Enzyme Inhibition
One of the most promising applications of this compound lies in its inhibitory effects on key enzymes:
- α-glucosidase Inhibition : Research indicates that derivatives of benzodioxane exhibit significant inhibitory activity against yeast α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption .
- Acetylcholinesterase Inhibition : Some derivatives also show weak inhibition against acetylcholinesterase, which is relevant for conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications can enhance selectivity and potency against these enzymes .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound's derivatives:
- Study on Sulfonamides : A study synthesized new sulfonamides containing benzodioxane and acetamide moieties. These compounds were evaluated for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. Most compounds demonstrated substantial inhibition against α-glucosidase, indicating potential for therapeutic use in T2DM .
- In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds to target enzymes. The results correlate well with in vitro findings, supporting their potential as lead compounds for further drug development .
- Anticancer Activity : Preliminary investigations into the anticancer properties of related sulfonamide derivatives suggest that they may possess cytotoxic effects against various cancer cell lines. This opens avenues for exploring their role in cancer therapeutics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Azetidine-Containing Derivatives
- N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (5a1–6,5b1–6): These compounds, synthesized via condensation of hydrazinoacetyl sulfonamides with aromatic aldehydes, share the azetidine core but differ in substituents. The target compound replaces the chloro and oxo groups with a sulfonyl-benzodioxine and prop-2-enamide, likely improving stability and altering binding kinetics.
N-{(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide :
This glucosylceramide synthase inhibitor contains a benzodioxine and a pyrrolidine ring. The target compound’s smaller azetidine ring may reduce steric hindrance, enhancing target accessibility compared to the bulkier pyrrolidine moiety .
Benzodioxine Derivatives with Enamide Groups
- 2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide: This enamide derivative (MW: 348.33) features a nitro-substituted benzodioxine and a cyano group. The target compound’s sulfonyl-azetidine group may confer higher solubility compared to the nitro and cyano substituents, which are electron-withdrawing and could limit bioavailability .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide :
With a benzazepine-thioether linkage (MW: 398.48), this compound contrasts with the target’s sulfonyl-azetidine group. The thioether may confer redox sensitivity, whereas the sulfonyl group in the target compound enhances oxidative stability .
Sulfonamide and Triazole Analogs
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide :
This triazole-containing analog (MW: 409.45) includes a pyridine ring, which may enhance π-stacking. The target compound’s azetidine-prop-2-enamide system lacks aromatic nitrogen but offers a rigid, planar enamide for target engagement .
Key Comparative Data
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide is a compound that integrates a benzodioxane moiety, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H16N2O4S
- Molecular Weight : 300.35 g/mol
- CAS Number : Not specified in available data.
Anti-inflammatory Activity
Research indicates that derivatives of 1,4-benzodioxane exhibit significant anti-inflammatory properties. For instance, compounds containing a benzodioxane structure have shown effectiveness in inhibiting pro-inflammatory cytokines in various models. A study by Vazquez et al. demonstrated that specific regioisomers of benzodioxane derivatives displayed varying degrees of anti-inflammatory activity based on the position of substituents .
Anticancer Activity
The anticancer potential of benzodioxane derivatives is noteworthy. The compound CCT251236, which includes a benzodioxane moiety, has been identified as an inhibitor of the HSF1 pathway and has shown growth inhibitory activities in ovarian carcinoma xenograft models . This suggests that this compound may also possess similar anticancer properties due to its structural similarities.
Antioxidant and Cytotoxic Effects
The antioxidant properties of benzodioxane derivatives have been documented extensively. They exhibit hepatoprotective effects and cytotoxicity against various cancer cell lines. The presence of the sulfonyl group in this compound may enhance its ability to scavenge free radicals, contributing to its antioxidant activity .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | , |
| Anticancer | Growth inhibition in ovarian carcinoma models | , |
| Antioxidant | Hepatoprotective and cytotoxic effects | , |
Case Study: Inhibition of p38 MAPK Pathway
A specific study highlighted the inhibition of the p38 MAPK pathway by certain benzodioxane derivatives. This pathway is crucial in various physiological processes including inflammation and cancer progression. Compounds that effectively inhibit this pathway could provide therapeutic benefits in treating inflammatory diseases and cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
